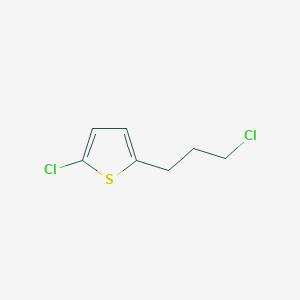

2-Chloro-5-(3-chloropropyl)thiophene

Description

The molecule contains two chlorine substituents: one at the 2-position of the thiophene ring and a 3-chloropropyl chain at the 5-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

This suggests challenges in synthesis, regulatory concerns, or reduced industrial demand.

Properties

Molecular Formula |

C7H8Cl2S |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

2-chloro-5-(3-chloropropyl)thiophene |

InChI |

InChI=1S/C7H8Cl2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2 |

InChI Key |

NKZVTDPILZGAHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloropropyl)thiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of thiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the use of halogen dance reactions, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .

Industrial Production Methods

Industrial production of 2-Chloro-5-(3-chloropropyl)thiophene often employs large-scale halogenation processes. These processes involve the use of chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions due to the electron-rich nature of the sulfur atom.

Nucleophilic Substitution: The presence of chlorine atoms makes the compound reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and acyl chlorides are commonly used under acidic conditions.

Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Electrophilic Substitution: Products include halogenated, acylated, and nitrated thiophenes.

Nucleophilic Substitution: Products include substituted thiophenes with various functional groups.

Oxidation and Reduction: Products include sulfoxides, sulfones, and thiol derivatives.

Scientific Research Applications

2-Chloro-5-(3-chloropropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloropropyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Chlorinated Thiophenes: The target compound and 2-chloro-5-(chloromethyl)thiophene (CAS 23784-96-5) share a chloro-substituted thiophene core. However, the chloropropyl chain in the former may enhance lipophilicity and steric bulk compared to the shorter chloromethyl group. Genotoxicity data for the chloropropyl variant are absent, but the chloromethyl analog is non-genotoxic (n).

Electron-Withdrawing Groups: 5-Nitro-2-thiophenecarboxaldehyde (genotoxicity: p) highlights the impact of nitro (-NO₂) and aldehyde (-CHO) groups, which may induce DNA reactivity or metabolic activation to toxic intermediates.

Heterocycle Variation: 5-Anilino-1,2,3,4-thiatriazole (genotoxicity: n) illustrates that non-aromatic heterocycles (e.g., thiatriazole) with amine substituents may exhibit lower toxicity profiles compared to thiophenes.

Implications of Substituent Position and Chain Length

- The 3-chloropropyl chain in 2-Chloro-5-(3-chloropropyl)thiophene introduces a flexible alkyl spacer, which could influence binding interactions in biological systems or material matrices.

- In contrast, shorter chains (e.g., chloromethyl) or rigid groups (e.g., nitro, ketone) may limit conformational freedom but enhance reactivity.

Genotoxicity Trends

- Nitro and Aldehyde Groups: Associated with positive genotoxicity (p), likely due to electrophilic metabolites or direct DNA alkylation.

Biological Activity

2-Chloro-5-(3-chloropropyl)thiophene is a compound of interest due to its potential biological activities. This article explores its interactions, mechanisms, and effects on various biological systems, drawing from diverse research findings and case studies.

2-Chloro-5-(3-chloropropyl)thiophene is characterized by its electrophilic nature, allowing it to react with nucleophilic sites. This property is crucial for its biological activity, particularly in the context of drug design and development.

Research indicates that 2-Chloro-5-(3-chloropropyl)thiophene exhibits significant interaction with biological macromolecules. It acts primarily as an electrophile, which can lead to the formation of covalent bonds with nucleophilic residues in proteins and nucleic acids. This mechanism underlies its potential therapeutic applications.

Biological Activity Overview

The biological activities of 2-Chloro-5-(3-chloropropyl)thiophene include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth through mechanisms such as disrupting angiogenesis and inducing apoptosis in cancer cells . The specific effects of 2-Chloro-5-(3-chloropropyl)thiophene on different cancer cell lines warrant further investigation.

Case Studies and Research Findings

A selection of studies highlights the biological activity of 2-Chloro-5-(3-chloropropyl)thiophene:

- Antiproliferative Activity : In vitro assays have demonstrated that derivatives of thiophene compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been shown to block cell cycle progression and induce apoptosis at micromolar concentrations .

- Electrophilic Reactivity : Interaction studies reveal that 2-Chloro-5-(3-chloropropyl)thiophene can form adducts with thiol groups in proteins, which may contribute to its biological activity. This reactivity is essential for understanding its pharmacological potential.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.